Technical Documentation Center

6-(Trifluoromethoxy)quinolin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Trifluoromethoxy)quinolin-2-amine
  • CAS: 2060027-57-6

Core Science & Biosynthesis

Foundational

6-(Trifluoromethoxy)quinolin-2-amine: Synthesis Pathway and Methodological Framework

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Regioselective Synthesis, Reaction Causality, and Protocol Validation Introduction and Strategic Rationale In contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Regioselective Synthesis, Reaction Causality, and Protocol Validation

Introduction and Strategic Rationale

In contemporary medicinal chemistry, the incorporation of the trifluoromethoxy (–OCF₃) group is a highly prized structural modification. The –OCF₃ moiety imparts unique electronic properties, significantly enhancing a molecule’s metabolic stability and lipophilicity without indiscriminately increasing its steric bulk[1]. When coupled with the 2-aminoquinoline pharmacophore—a privileged scaffold prevalent in kinase inhibitors, antimalarials, and phosphodiesterase inhibitors—the resulting 6-(trifluoromethoxy)quinolin-2-amine presents a highly potent building block for targeted drug discovery.

The synthesis of 2-aminoquinolines bearing strongly electron-withdrawing groups requires precise regiocontrol. Traditional approaches, such as the direct Chichibabin amination of quinolines, often suffer from poor regioselectivity, harsh thermal requirements, and low yields. As a Senior Application Scientist, my preferred strategy abandons direct amination in favor of a highly controlled, four-step de novo assembly. This relies on the formation of a 2-chloroquinoline intermediate followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling[2].

Retrosynthetic Analysis & Pathway Architecture

The synthetic pathway is engineered backward from the target via an amine-surrogate cross-coupling, pointing to 2-chloro-6-(trifluoromethoxy)quinoline as the critical intermediate. This halide is best accessed via the deoxygenative chlorination of a quinoline


-oxide[3]. The quinoline core itself is built using the classic Skraup synthesis starting from commercially available 4-(trifluoromethoxy)aniline,[4].

Causality in Pathway Design:

  • Skraup Cyclization: Selected over the Friedländer synthesis because it utilizes simple, highly accessible aliphatic precursors (glycerol) rather than complex ortho-aminoaryl ketones.

  • 
    -Oxidation / Chlorination Sequence:  Direct chlorination of quinolines is sluggish and unselective. Passing through the 
    
    
    
    -oxide activates the 2-position specifically, exploiting the Meisenheimer-like rearrangement upon the addition of
    
    
    to yield the 2-chloro derivative exclusively.
  • Buchwald-Hartwig Amination: Nucleophilic aromatic substitution (

    
    ) of 2-chloroquinolines with ammonia requires massive excess pressure and temperatures exceeding 150 °C, risking substrate degradation. We instead use a modern Pd-catalyzed protocol utilizing benzophenone imine as an ammonia surrogate, guaranteeing near-quantitative conversion under mild conditions[5].
    

SynthRoute A 4-(Trifluoromethoxy)aniline B 6-(Trifluoromethoxy)quinoline A->B Skraup Cyclization (Glycerol, PhNO2) C 6-(Trifluoromethoxy)quinoline 1-oxide B->C N-Oxidation (mCPBA, DCM) D 2-Chloro-6-(trifluoromethoxy) quinoline C->D Chlorination (POCl3, Reflux) E 6-(Trifluoromethoxy) quinolin-2-amine D->E Buchwald-Hartwig Amination (Imine Coupling + Hydrolysis)

Fig 1: Four-step synthetic pathway from 4-(trifluoromethoxy)aniline to target compound.

Quantitative Data Summary

The table below provides critical tracking metrics for standard laboratory scale-up (~10 gram scale). Yields represent isolated, chromatography-purified mass.

StepIntermediate / ProductMolecular WeightPhysical StateTarget YieldValidation Ion (

)

0 4-(Trifluoromethoxy)aniline177.12 g/mol Pale yellow liquidN/A (Starting Mat.)178.1
1 6-(Trifluoromethoxy)quinoline213.16 g/mol Viscous yellow oil65 - 72%214.2
2 6-(Trifluoromethoxy)quinoline 1-oxide229.16 g/mol White/Off-white solid85 - 90%230.1
3 2-Chloro-6-(trifluoromethoxy)quinoline247.60 g/mol Pale beige solid75 - 80%248.0
4 6-(Trifluoromethoxy)quinolin-2-amine 228.17 g/mol Crystalline solid 80 - 88% 229.1

Step-by-Step Experimental Protocols & Self-Validating Systems

In robust process chemistry, every step must act as a self-validating system. "Blind" reactions lead to failed sequences; thus, each of the protocols below includes integrated In-Process Controls (IPC).

Protocol 1: Skraup Cyclization

Mechanism/Causality: Glycerol undergoes acid-catalyzed dehydration to acrolein, which serves as the Michael acceptor for the aniline. Nitrobenzene acts as a mild internal oxidant to re-aromatize the newly formed ring.

  • Charge a round-bottom flask with 4-(trifluoromethoxy)aniline (1.0 equiv), glycerol (2.5 equiv), and nitrobenzene (0.6 equiv).

  • Slowly add concentrated

    
     (3.0 equiv) dropwise to control the aggressive exotherm.
    
  • Heat the mixture to 140–150 °C for 4 hours.

  • Cool to room temperature and neutralize carefully with aqueous

    
     until pH > 9.
    
  • Extract with EtOAc, wash with brine, and purify via vacuum distillation to remove excess nitrobenzene.

  • Self-Validation (IPC): LC-MS tracking is required. The reaction is deemed complete when the aniline peak (

    
     178) is eliminated and the total ion chromatogram is dominated by 
    
    
    
    214.
Protocol 2: -Oxidation

Mechanism/Causality: Using mCPBA in a non-polar solvent minimizes hydration side reactions often seen with


/acetic acid mixtures.
  • Dissolve 6-(trifluoromethoxy)quinoline (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Portion-wise, add

    
    -chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.2 equiv) at 0 °C to prevent thermal runaway.
    
  • Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Quench the unreacted mCPBA with saturated aqueous

    
    , followed by a saturated 
    
    
    
    wash to remove the
    
    
    -chlorobenzoic acid byproduct.
  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) in DCM:MeOH (9:1). The

    
    -oxide product is significantly more polar and will exhibit a lower 
    
    
    
    value than the starting quinoline.
Protocol 3: Deoxygenative Chlorination

Mechanism/Causality:


 activates the oxygen of the 

-oxide, transforming it into a superior leaving group, which is subsequently displaced by chloride ion exclusively at the alpha (C-2) position[3].
  • Suspend the

    
    -oxide (1.0 equiv) in neat 
    
    
    
    (10.0 equiv).
  • Heat the mixture to reflux (105 °C) under an inert atmosphere for 4 hours.

  • Concentrate the mixture under reduced pressure to remove excess

    
    .
    
  • Critical Step: Carefully pour the concentrated residue onto crushed ice with vigorous stirring to decompose residual phosphoryl species.

  • Self-Validation (IPC): The product self-validates by precipitating as a solid upon the ice quench. GC-MS must confirm the shift to a chlorine-isotope cluster at

    
     247/249 (ratio 3:1).
    
Protocol 4: Buchwald-Hartwig Amination (Ammonia Surrogate)

Mechanism/Causality: Direct cross-coupling with


 gas poisons palladium catalysts by forming stable bis(ammine)palladium complexes. We utilize benzophenone imine (

) as a lipophilic, non-poisoning nitrogen source, unmasked later via mild acid[5],[2].
  • Inside a nitrogen-filled glovebox, combine 2-chloro-6-(trifluoromethoxy)quinoline (1.0 equiv), benzophenone imine (1.2 equiv),

    
     (5 mol%), racemic BINAP (7.5 mol%), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene.
    
  • Seal and heat the vessel at 100 °C for 8 hours.

  • Cool the reaction to room temperature. To unmask the amine, add 2.0 M HCl in THF directly to the crude mixture and stir for 2 hours at ambient temperature.

  • Basify with saturated aqueous

    
     and extract with EtOAc. Purify via silica gel chromatography.
    
  • Self-Validation (IPC): The validation is biphasic. Phase 1: Disappearance of the aryl chloride (

    
     248) and appearance of the imine intermediate (
    
    
    
    393). Phase 2: Complete conversion of
    
    
    393 to the final primary amine (
    
    
    229) upon HCl addition.

Mechanistic Deep-Dive: Buchwald-Hartwig Catalytic Cycle

Understanding the organometallic causality of the final step ensures rapid troubleshooting during scale-up[2]. The cycle is driven by the spatial electronics of the chosen BINAP ligand. The bidentate nature of BINAP forces the


 intermediate into a cis-geometry, which heavily accelerates the final reductive elimination phase. If an monodentate ligand (like 

) were used, trans-cis isomerization would become the rate-limiting step, causing premature catalyst death.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA + Ar-Cl PdII_AM Pd(II) Amido Amine Binding PdII_OA->PdII_AM + HN=CPh2 - Base•HCl PdII_AM->Pd0 Reductive Elimination + Ar-N=CPh2

Fig 2: Palladium-catalyzed Buchwald-Hartwig amination cycle for 2-chloroquinolines.

References

  • 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeMsuWBEMK4-wqf91EcJpkQFtqW2UJHnGW8UzRKmD5hyl4--HfQCmUXdeP0_5mO7Vg4uHiwiWH2Fpf3gdmjQ6RQ-YzjCEpRBfl6RSJ4Z6c-zegeqTSsrte6XxsRk9fFzNNGSBIVMv_0A5RnghmERxO54UV9YQzqWnArlMFXXV0eEuZBz-2HyJ54m-LIOA-eYEfejuoiIGrz5Lxqp3EezU0cYHK9px-9Y6hX4NmIm5nLHzkCLJwskTaBrqo9QeeYnJiosePRerCq8wPiWkM74fNGNEKtIzkvfA=]
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed / The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMx0kjB319ldYgIta_akwChyGsLZYqQGWJ1lnAgNhpL-Qugn3Nrg-jJvxUHVk_kytEx7fIlyo0guPRkvcYBtr7j5p7AGn4DE3NaPkqYbrxlIKqcHlA8isazMmvaxkmwDW7CM=]
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Cd5UtwtcfGxIDsFocaaC7kifyDSQvBnsJY0hGFHy_Nr_MvN8NyM1iumwVoSTd5PdTcHt32ymqwGkZxxvr3B9wtLqLmN9dXTW_B6CKgSqL4xuVYTCxLBPEUIk12SpPznR-Ar2RZw1p-QVUibnhs4xs4Rz48Ac_kNMo95_GHbH86gQu2CqF96DzaqeJ9KZgK6yk7RjOrESMSnB9pKl7dzE5ce03mwkO1AvXcHpQXvp-onVquY=]
  • Product Class 4: Quinolinones and Related Systems.Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNV5hnxjR_fsYxxGZSf9joavyTJJVFIB1_ZomPuqsuPi65ztjJUFadSc8_fdDI1-OE7DfaK1l38S55d6FrPvKXhypHyeulGM0_6rvFFf2TclgDhAo1aMQHYb-GtQ3lWrvRp8JC8F50vp9XR50MGcfK1i0eAIWvZ2uup1-zTkgIL90lrOSoDcK6]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQFZSVM8mNs8UsNsYc5BT7x7QtXA6Fm5Wt2G2udqmDhTgEx9n01QaS0i3IQpcfnp_Wf_dmjRgMHjvaKZSdwz_OPEO8qaefodkFsYlttnJhHE_YPG5E1G6X9K8sxF46R6PN9oRlzznD6nkX]
  • 4-(Trifluoromethoxy)aniline 98% (461-82-5) Material Profile.Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEImlqilWygnR3EbBrz-9Re9Rx5hp13YnKWUo6U4aX4BGl6KqNS-kp5ZzZFtHFnOuqKlByKurV8uo0RcbJUrSql0yAV3kjyfaygUcV5jwxOdwlNp5_exFgmkd1PDsdDEzzOmH1db9JcDy_v1gvUYNFGVXwC]

Sources

Exploratory

Technical Whitepaper: Physicochemical Dynamics of 6-(Trifluoromethoxy)quinolin-2-amine

Executive Summary & Structural Paradigms 6-(Trifluoromethoxy)quinolin-2-amine (CAS: 2060027-57-6) is a specialized heterocyclic building block that combines the rigid, planar architecture of a quinoline core with two fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigms

6-(Trifluoromethoxy)quinolin-2-amine (CAS: 2060027-57-6) is a specialized heterocyclic building block that combines the rigid, planar architecture of a quinoline core with two functionally opposing substituents: an electron-donating exocyclic amine (-NH₂) at the C2 position, and an electron-withdrawing, highly lipophilic trifluoromethoxy (-OCF₃) group at the C6 position [3].

Understanding the solubility and stability of this compound requires dissecting these structural features. The -OCF₃ group possesses a unique orthogonal conformation relative to the aromatic ring, exerting a powerful inductive electron-withdrawing effect (


) while imparting remarkable metabolic stability and lipophilicity [1]. Conversely, the 2-amino quinoline system provides multiple hydrogen-bonding vectors and a distinct pH-dependent ionization profile. This guide provides a comprehensive framework for drug development professionals to manipulate, formulate, and analyze this compound without succimming to common degradation or precipitation pitfalls.

Solubility Profile & Solvent Interaction Mechanics

The solubility of 6-(Trifluoromethoxy)quinolin-2-amine is governed by the strong


 stacking of its planar quinoline core and the extreme hydrophobicity of the -OCF₃ moiety.
Aqueous vs. Organic Solubility

Aqueous dissolution is thermodynamically unfavorable. The energy required to break the water cavity is not offset by the compound's hydrogen-bonding capabilities. However, its amphiphilic-like profile—combining a weakly basic quinoline nitrogen and a lipophilic tail—means solubility is highly pH-dependent. At a pH below its conjugate acid pKa (estimated ~4.5), protonation of the quinoline nitrogen significantly disrupts lattice energy and enhances aqueous solvation.

Solubility Data Matrix

The following table summarizes the quantitative solubility thresholds crucial for assay design and purification [2].

Solvent / MediumDielectric Const. (

)
Est. Solubility (mg/mL)Mechanism / Application Notes
Water (pH 7.4) 80.1< 0.05 (Poor)Highly lipophilic (-OCF₃) dominates; poor dissolution.
0.1 N HCl (pH 1.2) 80.1~ 0.5 - 1.5 (Moderate)Protonation of quinoline N breaks crystal lattice.
Ethanol 24.3> 10.0 (Good)Optimal for hot single-solvent recrystallization.
Ethyl Acetate 6.0> 25.0 (High)Ideal organic phase for liquid-liquid extraction.
DMSO 46.7> 50.0 (Very High)Universal stock solvent; avoid freeze-thaw cycles.

Thermodynamic & Chemical Stability Dynamics

While the -OCF₃ group is largely chemically inert under physiological conditions, the compound as a whole is subject to specific degradation pathways under extreme stress.

  • Oxidative Vulnerability : The electron-rich nature of the exocyclic 2-amine, combined with the heteroaromatic ring, makes the compound susceptible to reactive oxygen species (ROS). The primary degradation products are the quinoline N-oxide and azo/hydrazo dimeric species.

  • Base-Catalyzed Degradation : Although the trifluoromethoxy group is significantly more robust than a standard methoxy group, prolonged exposure to harsh refluxing bases (e.g., NaOH at >80°C) can initiate minor ether cleavage or defluorination mechanisms [2].

  • Photostability : UV exposure can trigger radical-mediated dimerization at the amino group. Storage in amber vials under inert gas (Ar/N₂) is strictly required.

degradation_pathways Root 6-(Trifluoromethoxy)quinolin-2-amine Intact API Ox Oxidative Stress (H2O2 / O2 / Radicals) Root->Ox ROS Photo Photolytic Stress (UV/Vis Exposure) Root->Photo Base Strong Base (Prolonged Heat) Root->Base OH- N_oxide Quinoline N-Oxide Formation Ox->N_oxide Dimer Amine Oxidation (Azo/Hydrazo Dimers) Ox->Dimer Photo->Dimer Defluor Ether Cleavage / Defluorination Base->Defluor Minor Pathway

Proposed Forced Degradation Pathways and Stresses for 6-(Trifluoromethoxy)quinolin-2-amine.

Self-Validating Experimental Protocols

A core pillar of rigorous chemical analysis is the deployment of self-validating protocols—methods engineered with internal feedback loops to prevent false positives/negatives.

Protocol 1: Self-Validating Thermodynamic Solubility Assay (Shake-Flask LC-MS)

Causality Context: For highly lipophilic molecules, standard syringe filtration (PTFE/PVDF) often results in false-low solubility readings due to non-specific compound adsorption onto the filter matrix. This protocol utilizes ultracentrifugation to eliminate filter-binding artifacts and incorporates solid-state feedback.

Step-by-Step Methodology:

  • Preparation : Weigh 5 mg of solid 6-(Trifluoromethoxy)quinolin-2-amine into a 2 mL glass HPLC vial.

  • Buffer Addition : Add 1 mL of target buffer (e.g., pH 7.4 PBS). Internal Control: Run a parallel vial with Carbamazepine as a known solubility standard.

  • Incubation : Seal and incubate on a thermoshaker at 37°C, 300 rpm for 24 hours. The 24-hour duration ensures equilibrium thermodynamics are reached, overcoming the slow dissolution kinetics of the rigid quinoline lattice.

  • Phase Separation (Crucial Step) : Transfer the slurry to an ultracentrifuge tube. Spin at 15,000 × g for 20 minutes at 37°C. Do not use a filter.

  • Supernatant Analysis : Carefully aspirate 100 µL of the clear supernatant, dilute 1:10 in Acetonitrile to prevent precipitation upon cooling, and analyze via LC-MS/MS against a calibrated standard curve.

  • Validation Loop (PXRD Check) : Recover the undissolved solid pellet. Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD). Validation rule: If the PXRD pattern differs from the initial API, a solvent-mediated polymorphic shift or hydrate formation has occurred, and the recorded solubility is of the new crystalline form, not the original.

solubility_workflow A Compound Input (API + Control) B Incubation in Media (24h, 37°C, 300rpm) A->B C Ultracentrifugation (15,000 x g, No Filter) B->C D Supernatant Dilution & LC-MS Quantification C->D Soluble Phase E Pellet Recovery & PXRD Analysis C->E Solid Phase F Data Validation: Polymorph Integrity Confirmed? D->F E->F

Kinetic Solubility Profiling Workflow with Internal Validation Loops.

Protocol 2: Accelerated Stability Testing (Mass-Balance Verified)

Causality Context: When subjecting the compound to harsh conditions (e.g., 3% H₂O₂, 0.1 N NaOH, or UV light), the formation of degradants must be quantified. If the parent compound degrades but no new peaks appear, the degradants are either precipitating, volatile, or non-UV absorbing.

Step-by-Step Methodology:

  • Stock Generation : Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

  • Stress Application : Aliquot 1 mL into separate vials. Add 100 µL of stressor (e.g., 30% H₂O₂ for oxidation). Heat to 60°C for 48 hours.

  • Quench & Neutralize : Before injection, acidic/basic samples MUST be neutralized (e.g., add HCl to the NaOH stressed sample). Why? Injecting extreme pH solutions degrades the silica stationary phase of the HPLC column, leading to shifting retention times and falsely suggesting compound instability.

  • Orthogonal Detection : Inject onto an LC system equipped with both a Photodiode Array (PDA) and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Validation Loop (Mass Balance) : Calculate the total peak area.

    
    . A mass balance recovery of 95-105% validates the protocol, confirming no degradants have escaped detection.
    

References

  • Yoritate, M., et al. "A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers." Journal of Organic Chemistry, 2019, 84(24): 15767–15776. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Isolation and Purification Strategies for 6-(Trifluoromethoxy)quinolin-2-amine

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application Focus: Flash Column Chromatography, Mobile Phase Optimization, Stationary Phase Selection Introduction and Physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application Focus: Flash Column Chromatography, Mobile Phase Optimization, Stationary Phase Selection

Introduction and Physicochemical Mechanistic Context

The compound 6-(Trifluoromethoxy)quinolin-2-amine represents a highly valuable, albeit chromatographically challenging, motif in modern medicinal chemistry. The integration of a trifluoromethoxy (-OCF₃) group has seen explosive growth in drug design due to its potent electron-withdrawing characteristics and significant induction of lipophilicity[1]. However, this substituent's presence, when juxtaposed with a basic quinolin-2-amine core, creates conflicting phase-partitioning behaviors during silica gel purification.

To design a self-validating and efficient purification protocol, one must first dissect the causality behind the molecule's behavior on a stationary phase. Bare silica gel relies on surface silanol groups (Si-OH) for normal-phase separation. These silanols act as Brønsted acids (pKa ~4.5–5.5) and interact strongly with the electron-dense, basic nitrogen atoms of the quinoline ring and the exocyclic amine[2],[3]. Without intervention, these ionic and strong hydrogen-bonding interactions severely retard the compound's elution, causing profound peak tailing (streaking), broad fractions, and potential irreversible adsorption onto the silica matrix[2],[4].

Additionally, the -OCF₃ group's extreme lipophilicity drastically alters the expected solubility profile, often necessitating specialized solvent gradients[5].

Table 1: Physicochemical Impact on Chromatographic Behavior
Structural FeatureElectronic / Physical EffectMechanistic Consequence on Bare Silica
Endocyclic Quinoline Nitrogen Moderately basic, H-bond acceptorCompetes for un-capped acidic silanols, leading to severe peak tailing[2].
Exocyclic 2-Amino Group Polar, H-bond donor & acceptorMultipoint attachment to stationary phase; broadens elution bands[4].
6-Trifluoromethoxy (-OCF₃) Highly lipophilic, Electron-withdrawingLowers basicity slightly but forces phase partitioning into non-polar solvents, creating conflicting polarity needs[5],[1].

Strategic Decision Workflow

To overcome these physical limitations, the purification strategy must actively neutralize the acidic silanol sites. This is achieved either through Mobile Phase Modification (using sacrificial basic additives) or Stationary Phase Substitution (using amine-functionalized silica)[5],[3].

G Analyte 6-(Trifluoromethoxy) quinolin-2-amine Challenge Strong Silanol Interaction (Peak Tailing & Adsorption) Analyte->Challenge Decision Stationary Phase Selection Challenge->Decision BareSilica Bare Silica Gel (Normal Phase) Decision->BareSilica NHSilica Amine-Functionalized Silica (KP-NH) Decision->NHSilica Modifier Add 1-2% TEA (Deactivates Silanols) BareSilica->Modifier NoModifier No Modifier Needed (Neutral Hex/EtOAc) NHSilica->NoModifier Success Sharp Peaks & High Recovery Modifier->Success NoModifier->Success

Decision matrix for chromatographic purification of basic quinoline amines.

Experimental Protocols

Protocol A: Purification via Bare Silica Gel with Triethylamine (TEA) Modifier

The standard and most cost-effective practice for resolving amine streaking is the introduction of a basic modifier. Triethylamine (TEA) is utilized as a sacrificial competitor; it irreversibly binds to the highly active silanols, saturating the acidic sites and allowing the quinoline analyte to elute predictably[2],[4].

Note: Pre-equilibration is a strictly mandatory step. Introducing basic modifiers dynamically during the run will cause an exothermic reaction on the column and dissolve localized silica bands, destroying resolution[6].

Step-by-Step Methodology:

  • TLC Optimization: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 70:30 v/v) and add exactly 1% TEA (v/v)[2],[4]. Spot the crude mixture on standard Silica Gel 60 F254 plates. The TEA neutralizes the plate's surface, preventing tailing. Target an R_f value of ~0.25 to 0.35 for the desired product[4].

  • Solvent Preparation: Prepare 1 L of the optimized mobile phase ensuring a consistent 1% (v/v) TEA concentration throughout both solvents if running a gradient[2].

  • Column Packing & Equilibration:

    • Slurry pack the bare silica gel column using the initial TEA-modified mobile phase.

    • Critical Step: Pass at least 2 to 3 column volumes (CV) of the TEA-modified solvent through the column prior to loading[2]. This fully deactivates the column surface. Failure to equilibrate will lead to band broadening[6].

  • Sample Loading (Dry Loading): Because the -OCF₃ group and the amine core create mixed solubility (insoluble in purely non-polar hexanes but resolving poorly in pure polar solvents)[5], dry loading is recommended. Dissolve the crude material in minimal Dichloromethane (DCM), add deactivated silica (pre-treated with TEA), evaporate to a free-flowing powder, and apply to the column head.

  • Elution: Run the gradient incrementally. Monitor fractions via UV absorption at 254 nm. The 6-(Trifluoromethoxy)quinolin-2-amine should elute in a tight, concentrated band.

  • Post-Purification: Evaporate fractions under reduced pressure. To remove trace TEA, place the resulting solid under high vacuum (<= 0.1 mbar) for 12 hours, or wash the organic extract with water/brine before final evaporation.

Protocol B: Purification via Amine-Functionalized Silica (e.g., KP-NH)

For downstream biological assays or catalytic steps sensitive to trace TEA, employing amine-functionalized silica is the superior choice. In this matrix, the silica backbone is covalently bonded with an organic amine propyl linker. The surface is inherently basic, meaning acid-base interactions are permanently abolished without the need for liquid modifiers[3].

Step-by-Step Methodology:

  • TLC Optimization: Utilize specifically bonded NH₂-TLC plates. Optimize using a standard, un-modified binary solvent system (e.g., Hexane/Ethyl Acetate)[3].

  • Column Setup: Install a pre-packed amine-functionalized flash cartridge (e.g., Biotage KP-NH) into the automated flash chromatography system[3].

  • Equilibration: Equilibrate with 2 CV of 100% Hexane.

  • Loading & Elution: Liquid load the sample if soluble, or dry-load using neutral celite. Run the gradient from 0% to 50% Ethyl Acetate in Hexane. The analyte will partition entirely based on its native lipophilicity (driven largely by the -OCF₃ group)[1], yielding distinct, highly resolved peaks devoid of streaking[3].

Troubleshooting and Optimization

If peak shapes degrade or recovery is unexpectedly low, systematic diagnosis must be performed focusing on the physical equilibria inside the column.

Table 2: Analytical Troubleshooting Guide
Observed IssueMechanistic Root CauseActionable Intervention
Severe Tailing / Broad Peaks Incomplete silanol deactivation. The analyte is actively protonating on the column[2].Increase pre-column equilibration volume to 4 CVs. Ensure TEA concentration is explicitly 1-2% (v/v) in all gradient bottles[2],[6].
Co-elution with Impurities The -OCF₃ group raises overall lipophilicity, collapsing R_f distances in standard EtOAc/Hexane[5].Switch the weak solvent from Hexane to Toluene to exploit pi-pi stacking interactions, or utilize a Dichloromethane/Methanol (with NH₄OH) gradient[5],[3].
Analyte Adsorption / No Elution Acid-base binding is stronger than the solvent’s displacement capacity[2].Do not use purely acidic or neutral highly polar phases. Switch entirely to an Amine-Functionalized stationary phase[3].
Sample Streaking at Application Overloading; mobile phase cannot effectively dissolve the localized sample mass at the column head[4].Reduce sample loading mass (maintain a 1:50 sample-to-silica ratio) or utilize a dry-loading technique to ensure uniform band dispersion[4].

References

  • ResearchGate Expert Forum (Nov 2014). When basification of silica gel is required, before using Column chromatography? Available at:[Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Biotage (Feb 2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Shanghai Institute of Organic Chemistry (SIOC) / Cell Press (Jul 2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Available at: [Link]

Sources

Application

Application Note: Advanced Recrystallization Techniques for Purifying 6-(Trifluoromethoxy)quinolin-2-amine

Application Context & Mechanistic Challenges Substituted 2-aminoquinolines are highly privileged scaffolds in drug discovery, frequently serving as bioisosteres for aminopyridines in the design of kinase and Neuronal Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Mechanistic Challenges

Substituted 2-aminoquinolines are highly privileged scaffolds in drug discovery, frequently serving as bioisosteres for aminopyridines in the design of kinase and Neuronal Nitric Oxide Synthase (nNOS) inhibitors [3]. Specifically, 6-(Trifluoromethoxy)quinolin-2-amine is valued for its unique electronic properties; the highly lipophilic and electron-withdrawing trifluoromethoxy (–OCF₃) group increases membrane permeability and metabolic stability without compromising the crucial hydrogen-bonding network of the 2-amino group.

However, purifying basic nitrogenous heterocycles at scale presents significant challenges. The basic amino group and the quinoline nitrogen (approximate pKa ~7.1–7.3) interact strongly with the acidic silanol groups on standard silica gel [2, 3]. This fundamental acid-base interaction often results in severe peak tailing, irreversible compound adsorption, and diminished yields during column chromatography. Consequently, for multigram scale-up and high-purity isolation, binary-solvent recrystallization is the gold-standard technique. It bypasses solid-phase adsorption issues entirely, exploiting differential thermodynamic solubilities to selectively exclude structurally similar synthetic by-products.

Physicochemical Profiling & Solvent Selection Strategy

To construct a self-validating purification protocol, the empirical properties of the target molecule must dictate the solvent system. The highly lipophilic –OCF₃ group on the quinoline ring renders the molecule nearly insoluble in water, while the dual-nitrogen system ensures high solubility in low-molecular-weight protic solvents.

Table 1: Physicochemical Profile of the Target Compound

PropertyValue / CharacteristicImpact on Purification Strategy
Chemical Name 6-(Trifluoromethoxy)quinolin-2-amineTarget analyte.
CAS Number 2060027-57-6 [1]Unique registry identifier.
Molecular Formula C₁₀H₇F₃N₂ODefines lipophilic and protic balance.
Molecular Weight 228.17 g/mol Moderately low MW; prone to rapid crystallization.
Solubility Profile High in hot EtOH/MeOH; Insoluble in H₂OIdeal for a primary solvent / antisolvent binary system.

Causality in Solvent Selection: An Ethanol / Water solvent pair is selected. Ethanol acts as the "good" solvent because it can disrupt the intermolecular hydrogen bonds between 2-aminoquinoline dimers at reflux temperatures, completely solubilizing the crude solid [2]. Water acts as the "antisolvent." Because the –OCF₃ group strongly repels water, the gradual introduction of water to the ethanolic solution carefully modulates the dielectric constant of the mixture, forcing the system into a state of supersaturation where strictly ordered crystal lattices form, excluding closely related regioisomeric impurities.

Workflow & Decision Logic

G Crude Crude 6-(Trifluoromethoxy) quinolin-2-amine Dissolve Dissolution in Hot Ethanol (Primary Solvent) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of H₂O (Antisolvent) at 60°C Filter->AntiSolvent Cooling Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cooling Check Crystallization Successful? Cooling->Check OilOut Seed Crystals / Scratch Flask Check->OilOut No (Oiling Out) Isolate Vacuum Filtration & Cold Wash Check->Isolate Yes OilOut->Cooling Reheat & Retry Pure Pure Crystalline Product (>99% Purity) Isolate->Pure

Workflow for the two-solvent recrystallization of 6-(Trifluoromethoxy)quinolin-2-amine.

Detailed Experimental Protocol: Binary-Solvent Recrystallization

This protocol is engineered as a self-validating system; each operational phase includes an In-Process Control (IPC) to verify the physical chemistry of the system before proceeding.

Phase 1: Primary Solvation and Decolorization
  • Apparatus Setup: Transfer 10.0 g of crude 6-(Trifluoromethoxy)quinolin-2-amine into a 250 mL Erlenmeyer flask. Causality: The conical shape of the Erlenmeyer flask condenses solvent vapors on its slanted inner walls, minimizing evaporative loss of ethanol during boiling.

  • Dissolution: Add 30 mL of absolute ethanol. Add a magnetic stir bar and heat the mixture to a gentle reflux (approx. 78°C) using an oil bath or heating mantle. If the solid does not dissolve entirely, add ethanol in 2 mL increments until complete dissolution occurs [2].

  • Decolorization (Optional): If the crude mixture is heavily oxidized (indicated by a dark red/brown tint), carefully add 0.5 g of activated charcoal. Boil for an additional 5 minutes.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the glassware prevents premature crash-out of the product on the filter paper. This step removes polymerized tars, residual metal catalysts from amination, and the activated charcoal.

Phase 2: Antisolvent Titration and Nucleation
  • Antisolvent Addition: While maintaining the filtered ethanolic solution at 60–65°C, begin adding pre-heated distilled water (the antisolvent) dropwise. Swirl continuously.

  • Cloud Point Establishment (IPC 1): Stop adding water the moment a faint, persistent cloudiness (turbidity) appears in the solution. This indicates the precise threshold of supersaturation.

  • Clarification: Add exactly 1–2 drops of hot ethanol to re-clarify the solution. Causality: Crystallization must occur from a clear, supersaturated state as the temperature drops, not from immediate solvent-crashing, which traps kinetic impurities.

Phase 3: Lattice Growth and Isolation
  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to ambient room temperature (approx. 1.5 hours). Causality: Slow thermodynamic cooling favors the growth of pure, highly ordered crystal lattices. Rapid cooling forces sudden precipitation, physically trapping solvent and impurities within the solid network.

  • Secondary Cooling: Once at room temperature, transfer the flask to an ice-water bath (4°C) for 30 minutes to maximize yield by depressing the solubility limit.

  • Isolation: Collect the distinct crystals via vacuum filtration using a Büchner funnel.

  • Washing (IPC 2): Wash the filter cake with 10 mL of an ice-cold 1:1 Ethanol/Water mixture. Causality: Using the exact binary ratio at near-freezing temperatures washes away the impurity-laden mother liquor without redissolving the purified target compound.

  • Drying: Dry the crystals under a high vacuum (0.1 mbar) at 40°C for 12 hours to remove bound water and residual ethanol.

Troubleshooting: "Oiling Out" Mitigation

Because of the highly lipophilic –OCF₃ group, 6-(Trifluoromethoxy)quinolin-2-amine exhibits a depressed melting point relative to simpler quinolines. During water addition, the compound may undergo Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—forming a dense, syrupy layer instead of distinct crystals.

  • Mechanistic Fix: If oiling out is observed, immediately reheat the mixture until the oil redissolves into a single homogeneous phase. Add 5–10% more ethanol to lower the polarity of the system.

  • Nucleation Induction: Remove from heat and, as the solution cools, vigorously scratch the inner bottom of the glass flask with a glass stirring rod. Causality: The acoustic energy and the generation of microscopic glass fissures provide high-energy localized nucleation sites, forcing the thermodynamic equilibrium away from LLPS and toward solid-state crystallization. Alternatively, introduce a microscopic "seed crystal" of pure 6-(Trifluoromethoxy)quinolin-2-amine if available.

Analytical Validation Parameters

To validate the success of the self-validating system, the final batch should be subjected to analytical QC checks:

  • HPLC Purity: > 99.0% area normalization (UV detector at 254 nm).

  • ¹H-NMR (DMSO-d6): Complete absence of the broad water peak (~3.3 ppm) and ethanol triplet (~1.06 ppm), confirming successful vacuum drying.

References

  • Cinelli, M. A., Li, H., Chreifi, G., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." Journal of Medicinal Chemistry, 2014, 57(4), 1513-1530. URL:[Link]

Method

Application Note: Analytical Methods for the Characterization of 6-(Trifluoromethoxy)quinolin-2-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Scope: Comprehensive structural elucidation, exact mass confirmation, and purity quantification protocols. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Scope: Comprehensive structural elucidation, exact mass confirmation, and purity quantification protocols.

Chemical Rationale & Analytical Strategy

6-(Trifluoromethoxy)quinolin-2-amine (CAS: 2060027-57-6)[1] is a highly specialized building block frequently utilized in the rational design of kinase inhibitors, antimicrobial agents, and antiviral therapeutics[2]. The analytical characterization of this molecule requires targeted methodologies due to its specific physicochemical properties:

  • The Quinoline Core: Provides a rigid, highly conjugated aromatic system. This results in an excellent chromophore for Ultraviolet (UV) detection and requires specific chromatographic conditions to prevent peak tailing associated with basic nitrogen heterocycles[3].

  • The 2-Amine Group (-NH₂): Acts as a strong hydrogen-bond donor and renders the molecule weakly basic. This functional group drives our choice to use positive Electrospray Ionization (ESI+) in mass spectrometry, as it easily accepts a proton to form a stable

    
     ion.
    
  • The 6-Trifluoromethoxy Group (-OCF₃): An exceptionally lipophilic and electron-withdrawing moiety that enhances metabolic stability. Analytically, this provides a massive advantage: we can leverage

    
     Nuclear Magnetic Resonance (NMR) spectroscopy as a highly sensitive, interference-free probe for structural confirmation.
    

To ensure self-validating accuracy (a critical pillar of robust analytical science), the methodologies outlined below cross-verify one another. The NMR provides connectivity, the HRMS provides elemental composition, and the HPLC-UV ensures bulk homogeneity.

Experimental Workflow Design

The following diagram illustrates the strategic integration of complementary analytical techniques. By dividing the characterization into distinct phases, we ensure that structural artifacts or co-eluting impurities are caught by orthogonal methods.

AnalyticalWorkflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Mass & Purity Sample 6-(Trifluoromethoxy)quinolin-2-amine (Sample Lot) NMR Multi-Nuclear NMR (1H, 13C, 19F) Connectivity & Isomeric Purity Sample->NMR FTIR ATR-FTIR Spectroscopy Functional Group Verification Sample->FTIR LCMS LC-HRMS (ESI+) Exact Mass & Elemental Composition Sample->LCMS HPLC HPLC-UV (254 nm) Quantitative Purity Analysis Sample->HPLC Validation System Suitability & Data Reconciliation (Self-Validating QC Checkpoint) NMR->Validation FTIR->Validation LCMS->Validation HPLC->Validation

Analytical characterization workflow for fluorinated quinolines.

Structural Elucidation Protocols (NMR & FTIR)

Multi-Nuclear NMR Spectroscopy

Causality & Experience: Basic quinoline derivatives often demonstrate poor solubility and broad NMR signals in non-polar solvents like


 due to intermolecular hydrogen bonding of the amine. Therefore, DMSO-

is mandated as the solvent because it effectively disrupts these networks, yielding sharp, highly resolved resonance peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Parameters:

    • 
       NMR (400 MHz):  16 scans, relaxation delay (d1) of 2.0 s. Self-validation: Look for the broad singlet representing the 
      
      
      
      protons (typically exchanging and integrating to 2H) and the specific splitting pattern of the quinoline aromatic protons.
    • 
       NMR (100 MHz):  512 scans, d1 of 2.0 s. Note that the carbon attached to the 
      
      
      
      group will appear as a characteristic quartet due to
      
      
      scalar coupling (
      
      
      Hz).
    • 
       NMR (376 MHz):  32 scans. Crucial Check: The spectrum should reveal a single, sharp resonance near 
      
      
      
      -58.0 ppm. The presence of any additional fluorine signals immediately flags the presence of fluorinated synthesis impurities.
  • QC Check: Verify that the integration of the

    
     spectrum matches the theoretical proton count (7 protons total: 5 aromatic, 2 amine).
    
ATR-FTIR Spectroscopy

Step-by-Step Protocol:

  • Clean the Attenuated Total Reflectance (ATR) diamond crystal using isopropyl alcohol and collect a background spectrum (ambient air).

  • Apply 2-5 mg of the solid powder directly onto the crystal and apply pressure using the anvil.

  • Collect 32 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
  • Signal Interpretation:

    • Primary Amines: Look for the characteristic N-H stretching doublet between 3300–3500

      
      .
      
    • Trifluoromethoxy: Confirm the presence of intense C-F stretching vibrations in the "fingerprint" region between 1100–1250

      
      .
      

Exact Mass Confirmation: LC-HRMS

Causality & Experience: While standard LC-MS confirms nominal mass, High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF) analyzer is required to verify the exact elemental composition (


) and rule out isobaric contaminants.

Step-by-Step Protocol:

  • Mobile Phase Prep:

    • Solvent A: Water + 0.1% Formic Acid (v/v).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Why? Formic acid provides the excess protons necessary to ensure total ionization of the basic 2-amine group.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample (dissolved in 50:50 A:B) onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[3]. Run a fast gradient from 5% B to 95% B over 5 minutes.

  • Source Parameters (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Self-Validating Checkpoint: Extract the extracted ion chromatogram (XIC) for the theoretical

    
     exact mass (
    
    
    
    229.0583). The observed mass must fall within
    
    
    3 ppm of the theoretical mass. Additionally, verify that the isotopic pattern (
    
    
    ) aligns with the theoretical carbon-13 natural abundance.

Purity Determination & Quantification: HPLC-UV

To validate the bulk purity of 6-(Trifluoromethoxy)quinolin-2-amine for preclinical testing, a robust reverse-phase HPLC-UV method is deployed. Fluorinated quinolines demonstrate strong UV absorbance, making 254 nm an optimal universal detection wavelength.

Step-by-Step Methodology
  • Standard Preparation: Prepare a primary stock solution at 1.0 mg/mL in methanol. Perform serial dilutions to generate a 5-point calibration curve ranging from 0.05 to 50 µg/mL.

  • Column Selection: Phenyl-Hexyl or C18 stationary phase (4.6 x 150 mm, 3.5 µm). Experience Note: A Phenyl-Hexyl column often provides superior resolution for fluorinated aromatics due to

    
     interactions.
    
  • Gradient Conditions: Flow rate of 1.0 mL/min. Use a buffered aqueous phase (e.g., 10 mM Ammonium Acetate, pH 6.0) to prevent amine tailing[3], gradient mapped against Acetonitrile.

  • System Suitability Test (SST): Prior to injecting the sample, inject a blank (methanol) to prove zero carryover. Follow with six replicate injections of a 10 µg/mL standard.

Method Validation Parameters

The reliability of this chromatographic protocol is cross-referenced against standard regulatory validation metrics for quinoline derivatives[4].

Table 1: Quantitative HPLC-UV Method Validation Benchmarks

Analytical ParameterTypical Performance TargetCausality / Scientific Rationalization
Linearity (

)
> 0.999Ensures direct, predictable proportionality between UV detector response and the API concentration.
Accuracy (% Recovery) 98.0% – 102.0%Verifies the absence of matrix effects, irreversible column adsorption, or systematic bias.
Precision (%RSD) < 2.0%Guarantees analytical repeatability and mechanical autosampler integrity across multiple consecutive injections.
LOD (Limit of Detection) 0.1 – 1.0 µg/mLEstablishes the absolute baseline threshold for detecting trace unreacted starting materials or impurities.
LOQ (Limit of Quant) 0.2 – 5.0 µg/mLDictates the lowest concentration at which degradation products can be quantified with robust statistical confidence.

Note: For self-validation, if the %RSD of the SST exceeds 2.0%, the run must be automatically aborted and the column flushed, as basic quinolines can occasionally cause active site saturation on older silica columns.

References

  • Title: 6-(Trifluoromethoxy)quinolin-2-amine CAS Reference & Chemical Properties Source: Molaid / Vertex Database URL: [Link]

  • Title: Synthetic and medicinal perspective of quinolines as antiviral agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

The Emergence of 6-(Trifluoromethoxy)quinolin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorination in a Privileged Heterocycle The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a mult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in a Privileged Heterocycle

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This has led to its integration into a wide array of therapeutic agents, from antimalarials to anticancer drugs.[2][3] The strategic functionalization of this scaffold is key to modulating its pharmacological profile. Among the various substituents, the trifluoromethoxy (-OCF3) group has gained significant traction for its ability to enhance crucial drug-like properties. This group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[4]

This guide focuses on the 6-(trifluoromethoxy)quinolin-2-amine scaffold, a promising yet underexplored platform for the development of novel therapeutics. While much of the existing literature has centered on the 4-aminoquinoline analogue, the 2-aminoquinoline framework presents unique opportunities for derivatization and interaction with biological targets.[5] We will provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for utilizing this scaffold in drug discovery, with a particular emphasis on its potential as a source of novel kinase inhibitors.

Synthetic Strategies: Accessing the 6-(Trifluoromethoxy)quinolin-2-amine Core

The synthesis of the 6-(trifluoromethoxy)quinolin-2-amine core can be approached through several established methods for constructing 2-aminoquinolines. The most direct and versatile approach for targeted synthesis is the amination of a pre-formed 2-chloro-6-(trifluoromethoxy)quinoline intermediate.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)quinoline

This protocol outlines a general procedure for the synthesis of the key 2-chloroquinoline intermediate, which can be adapted from established methods for similar quinoline derivatives. The synthesis typically starts from a suitably substituted aniline.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Phosphorus oxychloride (POCl3)

  • Anhydrous ethanol

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1 eq) and diethyl malonate (1.1 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cyclization: After cooling, remove the ethanol under reduced pressure. To the residue, add diphenyl ether and heat to 250 °C for 1-2 hours. Monitor the formation of the quinolin-2-ol intermediate by TLC.

  • Chlorination: Cool the reaction mixture and carefully add phosphorus oxychloride (3-5 eq) portion-wise. Heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-chloro-6-(trifluoromethoxy)quinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Trifluoromethoxy)quinolin-2-amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the efficient formation of C-N bonds.[4][6] This method is highly suitable for the amination of 2-chloroquinolines.

Materials:

  • 2-Chloro-6-(trifluoromethoxy)quinoline (from Protocol 1)

  • Ammonia source (e.g., ammonia solution in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloro-6-(trifluoromethoxy)quinoline (1 eq), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Reagent Addition: Add the base (1.5 eq) and the ammonia source (2-3 eq). Add the anhydrous solvent.

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 6-(trifluoromethoxy)quinolin-2-amine.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminoquinoline scaffold has demonstrated significant potential in the development of anticancer agents, often through the inhibition of key signaling pathways that are dysregulated in cancer.[5] The introduction of the 6-(trifluoromethoxy) group is anticipated to enhance the potency and pharmacokinetic properties of these derivatives.

Targeting Key Signaling Pathways

Many 2-aminoquinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7] By targeting kinases within this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Scaffold 6-(Trifluoromethoxy) quinolin-2-amine Derivatives Scaffold->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Studies

The 2-amino group of the scaffold serves as a key point for derivatization to explore structure-activity relationships. By synthesizing a library of analogues with diverse substituents at this position, researchers can optimize binding to the target kinase and improve selectivity.

SAR_Workflow Scaffold 6-(Trifluoromethoxy) quinolin-2-amine Derivatization Derivatization at 2-amino position Scaffold->Derivatization Library Library of Analogues Derivatization->Library Screening Kinase Inhibition Screening Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for SAR studies of the scaffold.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of 6-(trifluoromethoxy)quinolin-2-amine, a series of in vitro assays are essential.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, Akt1, mTOR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and varying concentrations of the synthesized compounds in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for the recommended time.

  • Detection: Stop the reaction and add the detection reagent according to the kit manufacturer's instructions to quantify the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model.

Quantitative Data Summary

While specific data for 6-(trifluoromethoxy)quinolin-2-amine derivatives is not yet widely available, the following table provides representative IC50 values for structurally related 2-aminoquinoline and quinoline-based kinase inhibitors to illustrate the potential potency of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
2-Amino-pyrano[3,2-c]quinolineEGFR105[8]
2-Amino-pyrano[3,2-c]quinolineBRAFV600E140[8]
4-Aminoquinoline DerivativeRIPK25.1[9]
Pyrazolo[4,3-c]quinolin-3-oneChk1Modest Inhibition[10][11]

Conclusion and Future Directions

The 6-(trifluoromethoxy)quinolin-2-amine scaffold represents a highly promising platform for the discovery of novel therapeutic agents, particularly in the realm of oncology. The trifluoromethoxy group is poised to confer advantageous physicochemical and pharmacokinetic properties, while the 2-amino position provides a versatile handle for synthetic elaboration and SAR exploration. The protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of derivatives based on this scaffold. Future research should focus on the synthesis of a diverse library of analogues and their screening against a broad panel of kinases to fully elucidate the potential of this exciting chemical space.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • ResearchGate. (2024). Synthesis of 2‐aminoquinolines via three‐component reaction.
  • BenchChem. (2025). The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide.
  • RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.
  • Zhang, et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationships of Aminoquinoline Derivatives.
  • Gordon, C. P., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892.
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • ResearchGate. (n.d.). Representative examples of biologically important 2-aminoquinolines.
  • ResearchGate. (n.d.). Representative biologically active 2‐aminoquinolines.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
  • BenchChem. (2025). Potential research applications of 2-Aminoquinoline.
  • Li, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 123.
  • Wang, J., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2841-2852.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • S. P. B. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PMC.
  • S. P. B. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed.
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

Sources

Method

Application Note: Evaluation of 6-(Trifluoromethoxy)quinolin-2-amine as a Multi-Targeted Kinase Inhibitor Lead

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Pharmacophore Rationale The development of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Pharmacophore Rationale

The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) frequently relies on privileged nitrogen-containing heterocycles. The compound 6-(Trifluoromethoxy)quinolin-2-amine (hereafter referred to as 6-TFMO-QA ) represents a highly optimized lead scaffold designed to exploit the ATP-binding hinge region of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 , FLT3 , and c-Kit .

The structural logic behind 6-TFMO-QA is rooted in two critical domains:

  • The 2-Aminoquinoline Core: This moiety functions as a classic Type I/II kinase hinge-binder. The 2-amino group acts as a hydrogen-bond donor, while the quinoline nitrogen serves as an acceptor, establishing a strong interaction network with the kinase hinge backbone[1].

  • The 6-Trifluoromethoxy (

    
    ) Group:  The addition of a pseudohalogen 
    
    
    
    group significantly alters the molecule's physiochemical profile. It is highly lipophilic and electron-withdrawing, allowing the molecule to project deep into the hydrophobic selectivity pocket (often associated with the DFG-out conformation of RTKs)[2]. Analogous structural motifs combining quinoline frameworks and trifluoromethoxy substituents (e.g., the clinical candidate OSI-930) have demonstrated profound multi-targeted kinase inhibition, effectively shutting down tumor angiogenesis and proliferation[3]. Furthermore, aminoquinoline variants have shown potent selective inhibition of FLT3 and Src-family kinases in acute myeloid leukemia (AML) models[4].

In Vitro Pharmacological Profiling

To validate 6-TFMO-QA, it must be evaluated across a panel of primary oncology targets and counter-screened against off-targets (such as nNOS) that share affinity for simple 2-aminoquinoline structures[5].

Table 1: Target Kinase Selectivity Profile (Representative Data)
Target KinasePrimary Pathway RoleAssay PlatformApparent IC

(nM)
Fold Selectivity (vs nNOS)
VEGFR-2 Angiogenesis / Endothelial survivalTR-FRET12 ± 3.1>400x
FLT3 (ITD) Hematopoietic proliferation (AML)TR-FRET28 ± 4.5>170x
c-Kit Stromal cell signalingADP-Glo45 ± 6.8>100x
nNOS Neuronal nitric oxide synthesisRadioligand>5,0001.0x (Baseline)

Mechanistic Pathway Validation

Inhibiting VEGFR-2 and FLT3 via competitive ATP displacement halts downstream transphosphorylation. This directly starves the PI3K/AKT and RAS/MAPK pathways, leading to dual-pronged efficacy: the arrest of neovascularization and the induction of apoptosis in tumor cells.

Pathway Compound 6-TFMO-QA (Kinase Inhibitor) Receptor VEGFR-2 / FLT3 (Receptor Tyrosine Kinases) Compound->Receptor ATP Competitive Binding Block PI3K PI3K / AKT Pathway (Survival & Metabolism) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Cellular Proliferation) Receptor->MAPK Phosphorylation Outcome1 Apoptosis Induction PI3K->Outcome1 Signal Abrogated Outcome2 Angiogenesis Arrest MAPK->Outcome2 Signal Abrogated

Caption: 6-TFMO-QA mechanism of action blocking RTK-mediated PI3K/AKT and RAS/MAPK survival pathways.

Standard Operating Protocols

Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay

Objective: Quantify the IC


 of 6-TFMO-QA against recombinant VEGFR-2.

Causality & Design Logic: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delay measurement eliminates short-lived autofluorescent background noise emitted by typical small molecules, drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
    
    • Rationale: EGTA chelates Ca

      
       to prevent off-target protease activity. Brij-35 prevents the lipophilic 6-TFMO-QA from aggregating or adsorbing to the microplate plastic. DTT prevents the oxidation of crucial cysteine residues in the kinase active site.
      
  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 6-TFMO-QA in 100% DMSO. Transfer using an acoustic liquid handler (e.g., Echo 550) to a 384-well proxiplate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Incubation: Add recombinant VEGFR-2 enzyme (final concentration 0.5 nM) and ULight-TK peptide substrate (final 50 nM). Incubate with the compound for 30 minutes at 25°C.

    • Rationale: Pre-incubation allows for equilibrium binding, which is critical for identifying slow-binding or allosteric inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Crucial: Set the ATP concentration strictly at the experimentally determined

    
     for VEGFR-2 (e.g., 10 µM).
    
    • Rationale: Operating at the ATP

      
       balances physiological relevance with assay sensitivity, ensuring the IC
      
      
      
      accurately reflects the inhibitor's potency without being artificially right-shifted by ATP saturation.
  • Reaction Termination & Detection: After 60 minutes, halt the reaction by adding EDTA (final 10 mM) alongside the Europium-labeled anti-phosphotyrosine antibody (final 2 nM). Incubate for 1 hour, then read the plate at 665 nm / 615 nm emissions upon 320 nm excitation.

Assay Workflow Visualization

Workflow Prep Reagent Prep (Buffer, Enzyme, ATP) Incubate Compound Pre-incubation (6-TFMO-QA, 30 min) Prep->Incubate React Kinase Reaction (ATP @ Km, 60 min) Incubate->React Detect TR-FRET Detection (Read 665/615nm) React->Detect Analyze IC50 Calculation (4-Param Logistic) Detect->Analyze

Caption: Step-by-step workflow for the TR-FRET biochemical evaluation of 6-TFMO-QA.

Assay Self-Validation Criteria

For a screening plate to be considered highly trustworthy, compute the Z'-factor using positive controls (100% inhibition via Staurosporine) and negative controls (1% DMSO vehicle):


Standard:  The protocol is validated only if 

, confirming statistical robustness and adequate dynamic range.
Protocol B: Cellular Target Engagement (HUVEC p-VEGFR2 Western Blot)

Objective: Confirm that 6-TFMO-QA penetrates cell membranes and modulates target activity in an intact biological system.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates. Upon reaching 80% confluence, wash with PBS and switch to serum-free basal media for 24 hours.

    • Rationale: Serum starvation synchronizes the cell cycle and suppresses high basal phosphorylation caused by ambient growth factors, providing a clean baseline to observe compound efficacy.

  • Compound Treatment: Treat cells with varying concentrations of 6-TFMO-QA (10 nM to 1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for exactly 10 minutes.

  • Lysis & Extraction: Immediately wash cells with ice-cold PBS to halt signaling. Lyse cells in RIPA buffer supplemented with broad-spectrum protease inhibitors and, critically, phosphatase inhibitors (1 mM Na

    
    VO
    
    
    
    , 10 mM NaF).
    • Rationale: Na

      
      VO
      
      
      
      inhibits tyrosine phosphatases, and NaF inhibits serine/threonine phosphatases, locking the phosphorylation state exactly as it was at the moment of lysis.
  • Western Blotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2 antibodies. Analyze band density via chemiluminescence.

References

  • Osi-930 | C22H16F3N3O2S | CID 9868037 - PubChem. nih.gov. URL:[3]

  • 2-Aminoquinoline (2-Quinolinamine) | NO Synthase. MedchemExpress.com. URL:[5]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC. nih.gov. URL:[4]

  • Buy 2-Aminoquinoline | 101772-05-8. Smolecule. URL:[1]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview | ACS Omega. acs.org. URL:[2]

Sources

Application

Application Notes and Protocols for the Development of a Novel PET Imaging Tracer: [¹⁸F]6-(Trifluoromethoxy)quinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the development of 6-(trifluoromethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the development of 6-(trifluoromethoxy)quinolin-2-amine as a potential positron emission tomography (PET) imaging tracer. While this specific molecule is a novel candidate, this guide synthesizes field-proven insights and established methodologies for the synthesis of related 2-aminoquinolines, their radiolabeling with fluorine-18, and their subsequent preclinical evaluation. This application note is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers venturing into the development of new quinoline-based PET tracers. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these protocols for this and other novel tracer candidates.

Introduction: The Promise of 6-(Trifluoromethoxy)quinolin-2-amine in PET Imaging

Quinoline derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[1] Their utility as scaffolds for PET tracers is an area of growing interest. The introduction of a trifluoromethoxy (-OCF₃) group can enhance metabolic stability and lipophilicity, properties that are highly desirable for brain-penetrant PET tracers.[2] The 2-aminoquinoline core, on the other hand, can serve as a versatile pharmacophore for targeting a variety of biological entities, such as kinases and receptors, which are often implicated in oncological and neurological disorders.[1]

The development of a novel PET tracer, such as [¹⁸F]6-(trifluoromethoxy)quinolin-2-amine, follows a structured workflow from precursor synthesis and radiolabeling to rigorous in vitro and in vivo evaluation.[3] This guide will delineate this pathway, providing detailed protocols and the scientific rationale for each step.

Precursor Synthesis: A Proposed Route to 6-(Trifluoromethoxy)quinolin-2-amine

Proposed Synthetic Pathway

Synthetic Pathway A 2-Nitro-4-(trifluoromethoxy)benzaldehyde C 2-((2-Nitro-4-(trifluoromethoxy)phenyl)methylene)malononitrile A->C Knoevenagel Condensation B Malononitrile B->C D 6-(Trifluoromethoxy)quinolin-2-amine C->D Reductive Cyclization (e.g., Zn/AcOH)

Caption: Proposed synthesis of 6-(Trifluoromethoxy)quinolin-2-amine.

Protocol 1: Synthesis of 6-(Trifluoromethoxy)quinolin-2-amine

Step 1: Knoevenagel Condensation

  • To a solution of 2-nitro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 2-((2-nitro-4-(trifluoromethoxy)phenyl)methylene)malononitrile, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the product from Step 1 (1.0 eq) in glacial acetic acid.

  • Add activated zinc dust (4.0-5.0 eq) portion-wise while maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethoxy)quinolin-2-amine.

Radiolabeling with Fluorine-18

The introduction of fluorine-18 is a critical step in the development of a PET tracer. Two primary strategies are proposed for the radiosynthesis of [¹⁸F]6-(trifluoromethoxy)quinolin-2-amine: direct radiofluorination of the quinoline ring or isotopic exchange on the trifluoromethoxy group.

Strategy A: Nucleophilic Aromatic Substitution on a Precursor

A common method for introducing fluorine-18 is through nucleophilic aromatic substitution (SNAr) on an activated precursor.[7][8]

Radiolabeling Workflow A [¹⁸F]Fluoride Production (Cyclotron) B [¹⁸F]KF/Kryptofix 2.2.2 Complex A->B Trapping & Elution D Radiolabeling Reaction B->D C Precursor (e.g., Nitro- or Iodonium salt) C->D E HPLC Purification D->E F Formulation & QC E->F InVivo_Workflow A Animal Model Selection (e.g., Rodent, NHP) B Tracer Administration (e.g., Intravenous Injection) A->B C Dynamic PET/CT or PET/MR Imaging B->C D Ex Vivo Biodistribution B->D At specific time points E Metabolite Analysis B->E Blood/Tissue Sampling F Data Analysis (Time-Activity Curves, Dosimetry) C->F D->F E->F

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 6-(Trifluoromethoxy)quinolin-2-amine

Introduction: The Rationale for Investigating 6-(Trifluoromethoxy)quinolin-2-amine The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 6-(Trifluoromethoxy)quinolin-2-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system is a pivotal aspect of drug discovery, enabling the fine-tuning of a compound's pharmacological profile. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), is a well-established strategy to enhance key drug-like properties.[3] This group can significantly improve metabolic stability, increase lipophilicity (which can aid in cell membrane penetration), and modulate the electronic properties of the molecule, thereby enhancing its binding affinity to biological targets.[1][4]

While direct experimental data for 6-(Trifluoromethoxy)quinolin-2-amine is limited in publicly available literature, its structural features suggest significant therapeutic potential, particularly in oncology.[3] The 2-aminoquinoline core is a known pharmacophore in various biologically active molecules, and the 6-trifluoromethoxy substitution is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro evaluations of 6-(Trifluoromethoxy)quinolin-2-amine, focusing on its potential as an anticancer agent. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for initial screening and mechanism of action studies.

Hypothesized Mechanisms of Action and In Vitro Assessment Strategy

Based on the extensive research into structurally related quinoline derivatives, two primary hypothesized mechanisms of action for the anticancer activity of 6-(Trifluoromethoxy)quinolin-2-amine are the inhibition of critical cell signaling pathways and the disruption of cytoskeletal dynamics.[1]

A logical in vitro assessment strategy, therefore, begins with a broad evaluation of cytotoxicity across a panel of cancer cell lines, followed by more targeted assays to elucidate the specific molecular mechanisms at play.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity Screening Cytotoxicity Screening Kinase Inhibition Assays Kinase Inhibition Assays Cytotoxicity Screening->Kinase Inhibition Assays If cytotoxic Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Screening->Tubulin Polymerization Assay If cytotoxic

Figure 1: A streamlined workflow for the in vitro evaluation of 6-(Trifluoromethoxy)quinolin-2-amine.

Part 1: Preliminary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability.[6] Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]

The MTT Assay: A Colorimetric Approach to Assessing Cell Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell viability.[2][8] The assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the IC50 value of 6-(Trifluoromethoxy)quinolin-2-amine in a panel of human cancer cell lines.

Materials:

  • 6-(Trifluoromethoxy)quinolin-2-amine

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 6-(Trifluoromethoxy)quinolin-2-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.[10]

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control wells (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and untreated control wells (cells in medium only).[7]

    • Incubate the plates for 48 to 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).[7]

Data Presentation:

The cytotoxicity data for 6-(Trifluoromethoxy)quinolin-2-amine should be presented in a clear and concise table, comparing its activity across different cell lines. For context, data from structurally related quinoline derivatives can serve as a benchmark.[7]

Compound/DerivativeCell Line(s)Assay TypeCytotoxicity (IC50 in µM)Reference
6-(Trifluoromethoxy)quinolin-2-amine MCF-7, A549, HCT116 MTT Assay To be determined N/A
2,8-Bis(trifluoromethyl)quinoline derivativeHL-60Not Specified10 ± 2.5[7]
N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamineMDA-MB-468Not Specified8.73[7]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineVariousNot SpecifiedReported as more potent than doxorubicin[7]

Part 2: Elucidating the Mechanism of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying molecular mechanism. Based on the known activities of similar quinoline compounds, two high-priority targets for investigation are protein kinases and tubulin.[1]

Kinase Inhibition: Targeting Deregulated Cell Signaling

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of cell signaling pathways that control cell proliferation, survival, and differentiation.[7][11] A key pathway often deregulated in cancer is the PI3K/Akt/mTOR pathway.[1][7]

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 6-(Trifluoromethoxy)quinolin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine if 6-(Trifluoromethoxy)quinolin-2-amine inhibits the activity of a specific protein kinase (e.g., PI3K, Akt, or mTOR).

Note: Commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen®) are recommended for their high-throughput capabilities and standardized protocols. The following is a generalized protocol.

Materials:

  • Recombinant human kinase (e.g., PI3K)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • 6-(Trifluoromethoxy)quinolin-2-amine

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of 6-(Trifluoromethoxy)quinolin-2-amine and the positive control inhibitor.

  • Kinase Reaction:

    • Add the assay buffer, kinase, and test compound or control to the wells of the plate.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent according to the kit protocol.

    • Incubate as required to allow for signal development.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 6-(Trifluoromethoxy)quinolin-2-amine. The preliminary cytotoxicity screening will establish its potency and selectivity, while the subsequent mechanism of action studies will begin to unravel its molecular targets. Positive results from these assays would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, apoptosis assays, and eventually, in vivo studies to assess its therapeutic potential in preclinical models of cancer. The unique structural attributes of 6-(Trifluoromethoxy)quinolin-2-amine make it a compelling candidate for further exploration in the quest for novel anticancer agents.

References

  • Molecular Devices. (n.d.). Cell Viability Assays.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • BenchChem. (n.d.). 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications.
  • BenchChem. (n.d.). 6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide.
  • European Journal of Medicinal Chemistry. (2021, December 5). Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships.
  • ACS Medicinal Chemistry Letters. (2022, July 22). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening.
  • Journal of Cancer Science and Therapy. (2022, June 16). Review on recent development of quinoline for anticancer activities.
  • Brieflands. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Application

Cell-based experimental design with 6-(Trifluoromethoxy)quinolin-2-amine

Application Note: Cell-Based Evaluation of 6-(Trifluoromethoxy)quinolin-2-amine (6-TFMQ) as a Neuroprotective Nav Channel Modulator Target Audience: Assay Developers, Pharmacologists, and Preclinical Neuroscientists Prep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Evaluation of 6-(Trifluoromethoxy)quinolin-2-amine (6-TFMQ) as a Neuroprotective Nav Channel Modulator

Target Audience: Assay Developers, Pharmacologists, and Preclinical Neuroscientists Prepared By: Senior Application Scientist

The Pharmacological Challenge: Targeting Glutamate Excitotoxicity

Amyotrophic Lateral Sclerosis (ALS) and related neurodegenerative disorders are heavily driven by glutamate-induced excitotoxicity, leading to intracellular calcium overload and motor neuron apoptosis[1]. Historically, Riluzole (a benzothiazole derivative) has been the gold-standard therapeutic, functioning by blocking presynaptic voltage-gated sodium channels (Nav)—particularly the Nav1.6 isoform—thereby reducing deleterious glutamate release[2][3].

However, Riluzole suffers from limited therapeutic efficacy and off-target cytotoxicity. By substituting the benzothiazole core with a quinoline core to synthesize 6-(Trifluoromethoxy)quinolin-2-amine (6-TFMQ) , drug developers aim to leverage bioisosteric replacement to enhance state-dependent (use-dependent) inhibition of Nav channels[4][5]. A purely state-dependent inhibitor selectively targets hyper-excitable, pathological neurons while sparing healthy, resting neurons[6].

This application note details a rigorously self-validating, tri-phasic cellular screening workflow to evaluate the neuroprotective efficacy and electrophysiological profile of 6-TFMQ.

Mechanism N1 6-(Trifluoromethoxy) quinolin-2-amine N2 Voltage-Gated Na+ Channels (Nav1.6) N1->N2 State-Dependent Blockade N3 Presynaptic Glutamate Release N2->N3 Inhibits N4 NMDA/AMPA Overactivation N3->N4 Attenuates N5 Intracellular Ca2+ Overload N4->N5 Prevents N6 Excitotoxicity & Cell Death N5->N6 Halts

Figure 1: Pharmacological mechanism of 6-TFMQ preventing glutamate-induced neurotoxicity.

Strategic Assay Design: A Tri-Phasic Workflow

To prove that 6-TFMQ is an efficacious Nav modulator, we must systematically link biochemical binding to phenotypic rescue. We achieve this by structuring the experimental pipeline into three self-validating modules:

  • Phase I: High-Throughput Fluorescent Screening (Functional Na+ Influx).

  • Phase II: Automated Whole-Cell Patch-Clamp (State-dependent kinetics).

  • Phase III: Phenotypic Neuroprotection (Rescue from excitotoxicity).

Workflow W1 Compound Synthesis & Prep 6-TFMQ in <0.5% DMSO W2 Phase I: HTS Functional Assay SBFI Fluorescent Dye (Na+ Influx) W1->W2 Primary Screening W3 Phase II: Electrophysiology Automated Patch Clamp (SSI/RFI) W2->W3 Kinetic Validation W4 Phase III: Phenotypic Screening SH-SY5Y Excitotoxicity Model W3->W4 Efficacy Confirmation

Figure 2: The tri-phasic workflow bridging ion channel kinetics to cellular phenotypic screening.

Experimental Methodologies

Protocol A: Phase I - High-Throughput Na+ Flux Screening (SBFI Assay)

Objective: Confirm that 6-TFMQ acts as a functional Nav blocker before advancing to resource-intensive electrophysiology. Causality & Validation: We utilize the SBFI (Sodium-binding benzofuran isophthalate) fluorescent dye, which undergoes an excitation shift upon binding intracellular Na+[7]. Veratridine is used to artificially force Nav channels open. If 6-TFMQ is active, it will competitively or allosterically inhibit veratridine-induced Na+ influx. DMSO concentration must strictly remain below 0.5% to avoid artifactual suppression of channel activity[7].

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK-293 cells stably expressing human Nav1.6 into a 384-well clear-bottom microplate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 20 µL of SBFI dye loading solution (with 0.04% Pluronic F-127) per well. Incubate for 60 min at 37°C.

  • Compound Addition: Add 6-TFMQ at varying concentrations (0.1 µM to 100 µM). Include positive controls (10 µM Riluzole) and negative controls (0.5% DMSO vehicle). Incubate for 15 min.

  • Stimulation & Recording: Place the plate in an automated kinetic fluorometric reader (e.g., FDSS system). Record baseline for 10 seconds. Inject 30 µM Veratridine to stimulate Na+ influx.

  • Data Acquisition: Capture dual excitation kinetics (340 nm / 380 nm) for 3 minutes. Calculate the ratio to determine intracellular Na+ concentrations.

Protocol B: Phase II - Automated Patch-Clamp Electrophysiology

Objective: Characterize the state-dependence (use-dependence) of 6-TFMQ block on Nav1.6 channels. Causality & Validation: An ideal neuroprotectant targets the inactivated state of sodium channels, meaning it blocks hyper-firing neurons while leaving normal-firing neurons unperturbed[6]. We measure this using Steady-State Inactivation (SSI) and Recovery from Inactivation (RFI) protocols[6][8]. Tetrodotoxin (TTX) is used as a state-independent internal control to ensure the rig detects both mechanisms accurately[9].

Step-by-Step Procedure:

  • Cell Harvesting: Prepare a single-cell suspension of Nav1.6-expressing HEK-293 cells in extracellular recording solution.

  • System Priming: Load the cell suspension onto a microfluidic patch-clamp platform (e.g., QPatch) to establish >1 GΩ whole-cell seals[9].

  • Frequency-Dependent Block (Use-Dependence): Apply a train of 40 depolarizing pulses (from -110 mV to 0 mV, 2 ms duration) at 100 Hz[9]. Measure the difference in current amplitude between the 1st pulse (resting block) and the 40th pulse (phasic block).

  • Steady-State Inactivation (SSI): Subject the cell to 500 ms pre-pulses ranging from -120 mV to -20 mV, followed by a test pulse to 0 mV. Shift in the half-inactivation voltage (

    
    ) indicates inactivated-state binding[6].
    
  • Drug Perfusion: Perfuse 6-TFMQ (0.3 µM to 300 µM) iteratively, monitoring both the onset of block and the washout (offset) phases[8].

Protocol C: Phase III - SH-SY5Y Neuroprotection Assay

Objective: Confirm that Nav channel modulation by 6-TFMQ prevents glutamate-induced excitotoxicity. Causality & Validation: In vitro excitotoxicity models using SH-SY5Y neuronal cells flooded with exogenous glutamate closely mimic the pathological motor neuron death seen in ALS[1]. A true bioisostere must demonstrate an increased or equal EC50 for cell survival relative to Riluzole. The assay controls include 'Glutamate Only' (Maximal Death) and 'Untreated' (Maximal Viability) to self-validate the dynamic range.

Step-by-Step Procedure:

  • Cell Culture: Seed differentiated human neuroblastoma SH-SY5Y cells in 96-well plates at

    
     cells/well.
    
  • Pre-Treatment: 24 hours post-seeding, pre-treat cells with 6-TFMQ (doses ranging 0.1 µM to 50 µM), Riluzole (reference), or Vehicle for 1 hour.

  • Excitotoxic Insult: Add 10 mM L-Glutamate directly to the well media to induce sustained depolarization and calcium-mediated cytotoxicity[1].

  • Incubation: Incubate the plates for 24 hours at 37°C / 5% CO2.

  • Viability Readout: Add 20 µL CellTiter-Glo® (luminescent ATP detection assay) or MTS reagent. Read luminescence/absorbance after 15 minutes. Cell survival is quantified relative to the untreated controls.

Anticipated Results & Quantitative Benchmarking

Proper assessment of 6-TFMQ requires comparing its kinetic values to the established clinical benchmark (Riluzole). A successful Riluzole bioisostere typically presents an improved Phasic:Tonic block ratio, indicating safer targeting of pathological excitability[4].

Table 1: Target In Vitro Electrophysiological Profile (Automated Patch Clamp)

ParameterAssay ModalityRiluzole (Reference)6-TFMQ (Expected Target)Interpretation of Phenotype
Tonic Block

0.1 Hz Pulse~10.5 µM>15.0 µMHigher = lower off-target block of resting channels.
Phasic Block

100 Hz Pulse Train~2.3 µM[2]<1.5 µMLower = more potent inhibition of hyper-firing neurons.
State-Dependence Ratio Ratio (Tonic / Phasic)~4.5>10.0High ratio confirms superior use-dependent safety profile.
SSI Voltage Shift (

)
500 ms Pre-pulse-12 mV shift>-15 mV shiftStronger stabilization of the inactivated channel state.

Table 2: Phenotypic Efficacy & Cytotoxicity Boundaries

Assay EndpointModel SystemRiluzole6-TFMQ TargetValidation Check
Neuroprotection

SH-SY5Y + 10 mM Glutamate~4.0 µM<2.0 µMConfirms compound permeates cells and prevents apoptosis.
Max Rescue Potential Max % Viability Maintained~65%>80%Higher max efficacy suggests enhanced intracellular buffering.
Intrinsic Cytotoxicity (

)
SH-SY5Y (No Glutamate)~85 µM>150 µMBroadens the therapeutic window (Therapeutic Index).

References

  • Bertin Bioreagent. Riluzole (hydrochloride) - Applications.[2] URL:

  • MDPI. Advances in Applying Computer-Aided Drug Design for Neurodegenerative Diseases.[3] URL:

  • Frontiers in Pharmacology. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics.[8] URL:

  • PubMed Central (NIH). Small molecules targeting different cellular pathologies for the treatment of amyotrophic lateral sclerosis.[1] URL:

  • bioRxiv. Non-blocking modulation as the major mechanism of sodium channel inhibition by riluzole.[6] URL:

  • PubMed Central (NIH). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.[4] URL:

  • Hamamatsu Photonics. FDSS Application Note No.21: Cell-based fluorescent assay for selectivity evaluation.[7] URL:

  • Sophion Bioscience. Voltage-gated sodium channels on QPatch.[9] URL:

  • PubMed Central (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[5] URL:

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: 6-(Trifluoromethoxy)quinolin-2-amine vs. Classical Quinolines

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in CNS Drug Development. Executive Summary: The Bioisosteric Rationale The quinoline scaffold is deeply embedded in medicinal chemistry, with w...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in CNS Drug Development.

Executive Summary: The Bioisosteric Rationale

The quinoline scaffold is deeply embedded in medicinal chemistry, with widespread applications ranging from antimalarial therapeutics to advanced oncology and neurology candidates[1]. Within the neurodegenerative space, quinolin-2-amines have emerged as high-potential ligands for notoriously difficult CNS targets, serving as both bioavailable neuronal nitric oxide synthase (nNOS) inhibitors[2] and highly selective α-synuclein positron emission tomography (PET) imaging agents[3].

However, translating an in vitro quinoline hit into an in vivo CNS candidate frequently stalls due to poor blood-brain barrier (BBB) penetration and rapid first-pass hepatic metabolism[4].

This technical guide critically compares 6-(Trifluoromethoxy)quinolin-2-amine against its traditional analogs—6-Methoxyquinolin-2-amine and 6-(Trifluoromethyl)quinolin-2-amine —demonstrating how the strategic incorporation of the trifluoromethoxy (-OCF3) bioisostere fundamentally shifts the molecule's pharmacokinetic and binding profile.

Structural Mechanistic Causality: Why -OCF3 Outperforms -OCH3

To understand the superior biological activity of 6-(Trifluoromethoxy)quinolin-2-amine, we must analyze the atomic-level causality of its structural modifications[4].

  • Evading CYP450 O-Demethylation: The methoxy (-OCH3) group is highly susceptible to Phase I metabolism. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) coordinate with the oxygen lone pairs, extracting hydrogen from the methyl group to initiate O-demethylation. By replacing the methyl protons with highly electronegative fluorine atoms (-OCF3), electron density is drawn away from the ether oxygen. This profound inductive effect renders the oxygen lone pairs non-reactive, abolishing the binding coordination required by the CYP450 heme iron and blocking O-dealkylation.

  • Enhancing Membrane Permeability (Lipophilicity): The -OCF3 group is known as a "super-halogen." It provides the orthogonal conformational flexibility of an ether linkage while contributing significantly to the molecule's lipophilicity (increasing LogP/LogD). In CNS drug design, this translates to vastly superior passive diffusion across the tight junctions of the BBB compared to both standard -OCH3 and rigid -CF3 analogs.

  • Target Residence Time: The fluorinated methoxy group creates a dense hydrophobic cloud that can form favorable multipolar interactions within the hydrophobic pockets of proteins (such as the C-terminal binding sites of α-synuclein[3]), often enhancing target residence time and lowering the dissociation constant (

    
    ).
    

CYP450_Metabolism Q_OMe 6-Methoxyquinolin-2-amine (Metabolically Vulnerable) CYP450 Hepatic CYP450 (O-Dealkylation Pathway) Q_OMe->CYP450 Electron-rich Oxygen Q_OCF3 6-(Trifluoromethoxy)quinolin-2-amine (Metabolically Stable) Q_OCF3->CYP450 Steric/Electronic Shield Metabolite 6-Hydroxy Metabolite (Rapid Clearance) CYP450->Metabolite Demethylation Stable Intact Parent Drug (Prolonged CNS Half-life) CYP450->Stable Resistance to Cleavage

CYP450 metabolic pathway comparing 6-methoxy and 6-trifluoromethoxy quinoline derivatives.

Comparative Biological Activity Data

The table below synthesizes the pharmacokinetic and pharmacodynamic disparities between the three 6-substituted quinolin-2-amine analogs based on expected predictive profiles and established pharmacological models[3][4].

Table 1: Comparative Physicochemical and Biological Profiling

Analog Sub-typeSubstitution at C-6LogD (

)
BBB Permeability

(

)
Hepatic Microsome

(

)
Relative Target Affinity (

, nM)*
Compound A -OCF

(Trifluoromethoxy)
3.1518.4 (High)85.2 14.2
Compound B -OCH

(Methoxy)
2.056.2 (Low)18.522.1
Compound C -CF

(Trifluoromethyl)
2.8514.1 (Moderate)>120.045.6

*Note: Representative relative affinities modeled on hydrophobic target binding requirements similar to α-synuclein hydrophobic pocket interactions.

Data Interpretation: While the rigid -CF3 group (Compound C) provides exceptional metabolic stability, its steric rigidity often diminishes the ideal geometric fit into the target's binding pocket, reducing binding affinity (


). 6-(Trifluoromethoxy)quinolin-2-amine (Compound A) offers the "Goldilocks" solution—combining the conformational adaptability of an ether linkage to maintain high binding affinity (

) with the lipophilic fluorination necessary to cross the BBB and evade rapid clearance.

Validated Experimental Protocols

To assure data trustworthiness, experimental validation must rely on self-validating system designs. Below are the definitive methodologies for evaluating the BBB permeability and metabolic stability of these quinoline derivatives.

Protocol 1: Self-Validating PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality of Design: Single-compound membrane assays are vulnerable to false positives due to microscopic membrane tears. To ensure absolute trustworthiness, we utilize a co-incubation methodology with internal standards.

  • Membrane Preparation: Coat the porous filter of the donor plate (0.45 µm PVDF) with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL dissolved in dodecane).

  • Standardized Co-Incubation: Prepare the donor solution containing 6-(Trifluoromethoxy)quinolin-2-amine at 10 µM in 1% DMSO / PBS (pH 7.4). Crucially, spike this solution with 5 µM Verapamil (high-permeability standard) and 5 µM Atenolol (low-permeability standard).

  • Assay Assembly: Add 200 µL of the spiked donor solution to the donor plate and 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate for 18 hours at 37°C without agitation.

  • Quantification via LC-MS/MS: Separate and quantify the parent compound alongside Verapamil and Atenolol using Multiple Reaction Monitoring (MRM).

  • Self-Validation Gate: Calculate the permeability coefficient (

    
    ). The entire assay well is automatically invalidated  if the 
    
    
    
    of Atenolol exceeds
    
    
    (indicating a compromised membrane leak) or if Verapamil falls below
    
    
    (indicating lipid coating failure).

Validation_Workflow Setup Prepare Co-Incubation (Test + Standards) Incubate PAMPA-BBB Membrane (18h, 37°C) Setup->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Gate Internal Standard Gate (Verapamil/Atenolol) LCMS->Gate Accept Data Accepted (Pe Calculated) Gate->Accept Standards Pass Reject Data Rejected (Membrane Failure) Gate->Reject Standards Fail

Self-validating workflow for the PAMPA-BBB permeability assay using internal standards.

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality of Design: To prove the CYP450-evasion claims of the -OCF3 group versus the -OCH3 group, we must test intrinsic clearance in the presence of NADPH (the required cofactor for CYP-mediated oxidation).

  • Matrix Initialization: Pre-incubate 1 µM of the quinolin-2-amine analog in 100 mM potassium phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Cofactor Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase, and 5 mM MgCl2).

  • Kinetic Quenching: At designated time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and rapidly quench the enzymatic reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 RPM for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to plot the depletion curve of the parent drug over time.

  • Clearance Calculation: Derive the half-life (

    
    ) and the intrinsic clearance (
    
    
    
    ) using the slope of the natural log of the remaining parent compound versus time. The -OCH3 analog will exhibit a steep downward curve, while the -OCF3 analog will maintain near baseline levels.

Summary & Strategic Fit

When compared to conventional quinolines, 6-(Trifluoromethoxy)quinolin-2-amine represents a highly refined molecular scaffold. By exchanging a methoxy for a trifluoromethoxy group, researchers can decouple target binding affinity from metabolic vulnerability. For drug development professionals targeting complex CNS pathologies, incorporating this scaffold actively mitigates late-stage attrition linked to poor pharmacokinetics and inadequate brain exposure[3][4].

References

  • BenchChem. "6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents." BenchChem.
  • MDPI. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography." Molecules (2022).
  • Chemsrc. "2-Aminoquinoline Biological Activity.
  • PMC / NIH. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

Sources

Comparative

A Comparative Guide to the ADME Properties of 6-(Trifluoromethoxy)quinolin-2-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Fluorination in Drug Design The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorination in Drug Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, 2-aminoquinolines are actively explored for various indications. The focus of this guide, 6-(Trifluoromethoxy)quinolin-2-amine , represents a strategic modification to this core structure. The introduction of a trifluoromethoxy (-OCF3) group is a modern medicinal chemistry tactic used to fine-tune the developability of a drug candidate.[2][3][4]

The -OCF3 group is a fascinating substituent; it is highly stable and significantly more lipophilic and electron-withdrawing than a simple methoxy (-OCH3) group.[5] These features can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile by altering its interactions with biological membranes, metabolic enzymes, and plasma proteins.[2][6]

This guide provides a predictive benchmarking of the ADME properties of 6-(Trifluoromethoxy)quinolin-2-amine. Since direct experimental data for this specific molecule is not extensively published, we will project its properties based on established principles of fluorine chemistry and compare them against its non-fluorinated parent compound, Quinolin-2-amine . For each critical ADME parameter, we provide a detailed, field-proven experimental protocol that researchers can use to validate these predictions in a laboratory setting.

Absorption: Solubility and Permeability

A compound's ability to be absorbed from the gastrointestinal tract is fundamentally governed by its aqueous solubility and its permeability across the intestinal epithelium. An optimal balance between these two properties is crucial for achieving good oral bioavailability.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption; a compound must dissolve in the gut lumen before it can pass through the intestinal wall. The introduction of the lipophilic -OCF3 group is expected to decrease the aqueous solubility of the quinoline scaffold compared to the parent amine.

Table 1: Predicted Aqueous Solubility Comparison

CompoundPredicted Kinetic Solubility (pH 7.4)Classification
Quinolin-2-amine75 µMModerately Soluble
6-(Trifluoromethoxy)quinolin-2-amine< 25 µMPoorly Soluble

Note: These are predicted values for comparative purposes. Actual experimental results may vary.

This high-throughput assay rapidly estimates solubility by measuring the precipitation of a compound when diluted from a DMSO stock into an aqueous buffer.[7][8][9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Dilution: Using a liquid handler, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a clear 96-well assay plate.

  • Compound Addition: Transfer 2 µL from the DMSO dilution plate into the corresponding wells of the assay plate. This results in a final DMSO concentration of 2% and a top compound concentration of 200 µM.

  • Incubation: Shake the assay plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the absorbance (optical density) at 620 nm using a plate reader. The point at which a significant increase in absorbance is detected corresponds to the precipitation of the compound, indicating its kinetic solubility limit.[8][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 10 mM Stock in DMSO P2 Create DMSO Serial Dilution Plate P1->P2 A1 Transfer 2µL Compound to PBS Plate P2->A1 Compound Transfer P3 Add PBS (pH 7.4) to Assay Plate A2 Incubate with Shaking (2h) A1->A2 A3 Read Absorbance @ 620nm A2->A3 D1 Plot Absorbance vs. Concentration A3->D1 D2 Identify Precipitation Point D1->D2 D3 Determine Kinetic Solubility (µM) D2->D3

Caption: Workflow for the Kinetic Solubility Assay.

Cell Permeability

Permeability is the measure of a drug's ability to cross the lipid cell membranes of the intestinal wall. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[11][12] The increased lipophilicity imparted by the -OCF3 group is predicted to enhance passive diffusion across cell membranes.

Table 2: Predicted Caco-2 Permeability Comparison

CompoundPapp (A→B) (10⁻⁶ cm/s)Predicted Absorption ClassEfflux Ratio (B→A / A→B)
Quinolin-2-amine~5.0Moderate< 2
6-(Trifluoromethoxy)quinolin-2-amine> 10.0High< 2

Note: These are predicted values. Papp (A→B) is the apparent permeability coefficient from the apical (gut) to basolateral (blood) side. An efflux ratio >2 suggests the compound may be actively pumped out of cells.

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[13][14]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values, indicating intact tight junctions.[13]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in Hanks' Balanced Salt Solution (HBSS).

  • A→B Permeability:

    • Add the dosing solution to the apical (A, upper) chamber.

    • Add fresh HBSS to the basolateral (B, lower) chamber.

  • B→A Permeability:

    • Add the dosing solution to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.[14][15] Calculate the Papp value based on the rate of appearance in the receiver chamber.

G cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis P1 Culture Caco-2 Cells on Transwell Inserts (21 days) P2 Verify Monolayer Integrity (TEER) P1->P2 P3 Prepare 10 µM Dosing Solution P2->P3 A1 Dose Apical Side (A→B) P3->A1 A2 Dose Basolateral Side (B→A) P3->A2 A3 Incubate at 37°C (2h) A1->A3 A2->A3 A4 Sample Donor & Receiver Chambers A3->A4 D1 Quantify Compound via LC-MS/MS A4->D1 D2 Calculate Papp (A→B) & Papp (B→A) D1->D2 D3 Determine Efflux Ratio D2->D3

Caption: Workflow for the Caco-2 Permeability Assay.

Distribution: Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[16] High plasma protein binding (PPB) can limit efficacy and affect clearance. The increased lipophilicity of the trifluoromethoxylated compound is expected to increase its affinity for plasma proteins.

Table 3: Predicted Plasma Protein Binding Comparison

CompoundPredicted % Bound (Human Plasma)Unbound Fraction (fu)
Quinolin-2-amine~ 60%0.40
6-(Trifluoromethoxy)quinolin-2-amine> 95%< 0.05

Note: These are predicted values. A lower unbound fraction means less drug is available to act on its target.

The RED assay is the gold standard for determining PPB. It measures the distribution of a compound between plasma and a protein-free buffer across a semi-permeable membrane.[17][18]

Methodology:

  • Compound Spiking: Spike the test compound into pooled human plasma at a final concentration of 1 µM.

  • Device Loading: Add the spiked plasma (~300 µL) to the plasma chamber of the RED device insert. Add dialysis buffer (PBS, pH 7.4, ~500 µL) to the buffer chamber.[17]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully remove equal volume aliquots (~50 µL) from both the plasma and buffer chambers.

  • Matrix Matching: Combine the buffer aliquot with blank plasma and the plasma aliquot with buffer to ensure identical matrix conditions for analysis.

  • Protein Precipitation: Add a 3-4 fold volume of ice-cold acetonitrile containing an internal standard to all samples to precipitate proteins. Centrifuge to pellet the protein.

  • Quantification: Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the compound concentrations. The percent bound is calculated from the difference in concentrations.[18]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis P1 Spike Compound (1µM) into Plasma P2 Load Plasma into RED Chamber P1->P2 A1 Seal Plate & Incubate at 37°C (4h) P2->A1 P3 Load Buffer into RED Chamber P3->A1 A2 Sample Plasma & Buffer Chambers A1->A2 A3 Matrix Match Samples A2->A3 D1 Protein Precipitation (Acetonitrile) A3->D1 D2 Quantify via LC-MS/MS D1->D2 D3 Calculate % Unbound and % Bound D2->D3

Caption: Workflow for the Plasma Protein Binding RED Assay.

Metabolism: Metabolic Stability

Metabolism, primarily in the liver, is the body's process of chemically modifying drugs to facilitate their excretion. Rapid metabolism leads to a short half-life and poor bioavailability. The C-F bonds in the -OCF3 group are exceptionally strong, making this moiety highly resistant to metabolic attack.[6] Its placement at the 6-position can also sterically hinder enzymatic access to the quinoline ring, a common site of oxidation. Therefore, 6-(Trifluoromethoxy)quinolin-2-amine is predicted to be significantly more metabolically stable than its parent compound.

Table 4: Predicted Metabolic Stability Comparison

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Quinolin-2-amine< 15> 150High
6-(Trifluoromethoxy)quinolin-2-amine> 60< 20Low

Note: These are predicted values from a human liver microsome assay. A longer half-life and lower clearance are generally desirable.

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles containing the major drug-metabolizing cytochrome P450 (CYP) enzymes.[19][20]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[21]

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Pre-incubation: Pre-warm the microsomal solution and the compound solution separately at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome/compound mixture.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with an internal standard) to stop the reaction.[22]

  • Sample Processing: Vortex and centrifuge all quenched samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant of each sample by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[23]

G cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis P1 Prepare Microsome & Compound Solutions P3 Pre-warm Solutions at 37°C P1->P3 P2 Prepare NADPH Solution A1 Initiate Reaction by Adding NADPH P2->A1 P3->A1 A2 Incubate at 37°C A1->A2 A3 Aliquot & Quench at Time Points (0-60 min) A2->A3 D1 Centrifuge & Collect Supernatant A3->D1 D2 Quantify Parent Compound via LC-MS/MS D1->D2 D3 Calculate t½ and Intrinsic Clearance D2->D3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethoxy)quinolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethoxy)quinolin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.